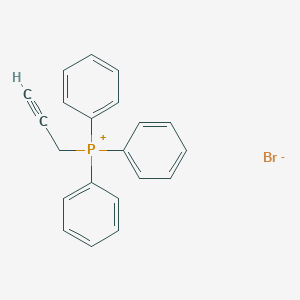

Triphenylpropargylphosphonium bromide

Beschreibung

The exact mass of the compound Triphenylpropargylphosphonium bromide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 219251. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Triphenylpropargylphosphonium bromide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Triphenylpropargylphosphonium bromide including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

IUPAC Name |

triphenyl(prop-2-ynyl)phosphanium;bromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18P.BrH/c1-2-18-22(19-12-6-3-7-13-19,20-14-8-4-9-15-20)21-16-10-5-11-17-21;/h1,3-17H,18H2;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFZDAWIXETXKRE-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C#CC[P+](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3.[Br-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18BrP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10943171 | |

| Record name | Triphenyl(prop-2-yn-1-yl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

381.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2091-46-5 | |

| Record name | Phosphonium, triphenyl-2-propyn-1-yl-, bromide (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2091-46-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phosphonium, bromide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=219251 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Triphenyl(prop-2-yn-1-yl)phosphanium bromide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10943171 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Prop-2-ynyltriphenylphosphonium bromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.584 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Triphenylpropargylphosphonium bromide CAS number 2091-46-5

Technical Whitepaper: Triphenylpropargylphosphonium Bromide (TPPB)

CAS Number: 2091-46-5 Formula: C₂₁H₁₈BrP Molecular Weight: 381.25 g/mol [1][2][3]

Executive Summary

Triphenylpropargylphosphonium bromide (TPPB) is a bifunctional organophosphorus salt that serves as a cornerstone in two distinct high-value domains: heterocyclic organic synthesis and mitochondrial-targeted drug delivery . While traditionally utilized as a precursor for allenylphosphonium salts and a reagent for constructing oxygen and nitrogen heterocycles (such as furans and oxazoles), recent advancements in medicinal chemistry have repositioned TPPB as a critical "clickable" lipophilic cation. Its terminal alkyne moiety allows for the facile attachment of the triphenylphosphonium (TPP) mitochondrial-targeting vector to therapeutic payloads via Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC), enabling precision subcellular drug delivery.

Physiochemical Profile & Stability

TPPB exists as a white to off-white crystalline powder.[3][4] It is characterized by the presence of a bulky, lipophilic triphenylphosphine head group and a reactive propargyl tail.

| Property | Specification |

| Appearance | White crystalline powder |

| Melting Point | 177–182 °C (Decomposes) |

| Solubility | Soluble in MeOH, EtOH, DMSO; Insoluble in Et₂O, Hexane |

| Hygroscopicity | Moderate; requires storage under desiccant |

| Stability | Stable in solid state; prone to isomerization in basic solution |

Critical Handling Note: In solution, particularly in the presence of mild bases (e.g., triethylamine, carbonate), TPPB undergoes prototropic rearrangement to form propadienyltriphenylphosphonium bromide (the allenyl isomer). This equilibrium is not merely a side reaction but the primary driver of its synthetic utility .

Synthetic Architecture & Reactivity

The synthesis of TPPB is a straightforward nucleophilic substitution (

Synthesis Mechanism

TPPB is synthesized by the quaternization of triphenylphosphine (

The Propargyl-Allene Isomerization

Upon exposure to base, the propargyl proton (

Reactivity Paradigm:

-

Propargyl Form: Acts as a latent electrophile and "click" chemistry handle.

-

Allenyl Form: Acts as a highly reactive Michael acceptor, susceptible to nucleophilic attack by amines, thiols, and enolates.

Figure 1: The synthesis of TPPB and its base-catalyzed isomerization to the reactive allenyl intermediate, which serves as the electrophilic gateway to heterocyclic synthesis.

Applications in Organic Synthesis

Heterocycle Construction

TPPB is a "C3" synthon. The allenyl isomer reacts with bidentate nucleophiles to form 5-membered heterocycles.

-

Oxazoles/Imidazoles: Reaction with amides or ureas.

-

Pyrroles: Reaction with secondary amines or enaminones followed by intramolecular Wittig-type cyclization.

Peptide Coupling Agent

TPPB functions as a coupling reagent for peptide synthesis. Carboxylate anions (

Biological Application: Mitochondrial Targeting[7][8][9][10]

In drug development, TPPB is invaluable as a Mitochondrial Targeting Signal (MTS) precursor.

Mechanism of Action

Mitochondria maintain a high negative membrane potential (

The "Click" Advantage

Unlike alkyl-TPP salts, TPPB contains a terminal alkyne. This allows researchers to synthesize a drug library first and then "click" the TPP moiety onto any azide-functionalized drug candidate using CuAAC (Copper-Catalyzed Azide-Alkyne Cycloaddition). This modularity significantly accelerates the screening of mitochondriotropic agents (e.g., for cancer or neuroprotection).

Figure 2: Modular synthesis of mitochondria-targeted therapeutics using TPPB as a "clickable" vector.

Experimental Protocols

Protocol A: Synthesis of Triphenylpropargylphosphonium Bromide

Validation: Confirmed by MP 178°C and IR (alkyne stretch at 2100 cm⁻¹).

-

Reagents: Dissolve Triphenylphosphine (26.2 g, 100 mmol) in anhydrous Toluene (150 mL).

-

Addition: Add Propargyl Bromide (11.9 g, 100 mmol, 80% in toluene) dropwise under nitrogen atmosphere.

-

Reaction: Heat the mixture to mild reflux (80–90 °C) for 4–6 hours. A heavy white precipitate will form.

-

Isolation: Cool to room temperature. Filter the white solid using a Büchner funnel.

-

Purification: Wash the cake with cold Toluene (2 x 50 mL) followed by Diethyl Ether (2 x 50 mL) to remove unreacted phosphine.

-

Drying: Dry in a vacuum oven at 50 °C for 12 hours.

-

Yield: Expect 34–36 g (90–95%).

Protocol B: "Click" Conjugation to Azide-Drug (General Procedure)

-

Setup: In a vial, dissolve the Azide-functionalized drug (1 eq) and TPPB (1.1 eq) in a 1:1 mixture of t-BuOH/Water.

-

Catalyst: Add CuSO₄·5H₂O (0.1 eq) and Sodium Ascorbate (0.5 eq).

-

Incubation: Stir at room temperature for 12–24 hours. Monitor by TLC (disappearance of azide).

-

Workup: Dilute with water, extract with DCM (if product is lipophilic) or purify directly via HPLC (if water-soluble).

-

Result: A 1,2,3-triazole linked mitochondrial drug.

References

-

Synthesis and Properties: Schweizer, E. E., & Bach, R. D. (1964).[5] Synthesis and reactions of triphenylpropargylphosphonium bromide. Journal of Organic Chemistry. Link

-

Mitochondrial Targeting: Murphy, M. P. (2008). Targeting lipophilic cations to mitochondria. Biochimica et Biophysica Acta (BBA) - Bioenergetics. Link

-

Peptide Coupling: Pal, M., et al. (2014). Prop-2-ynyltriphenylphosphonium bromide as a coupling agent for peptide synthesis. Indian Journal of Chemistry. Link

-

Click Chemistry Application: Ross, M. F., et al. (2005). Constructing mitochondria-targeted probes using click chemistry. Bioconjugate Chemistry. Link

-

Isomerization Mechanism: Bestmann, H. J., & Kloeters, W. (1977). Reactions of phosphonium salts. Angewandte Chemie International Edition. Link

Sources

Introduction: The Versatility of the Propargylphosphonium Moiety

An In-depth Technical Guide to the Synthesis of Propargyltriphenylphosphonium Bromide

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of the synthesis of propargyltriphenylphosphonium bromide. We will delve into the core chemical principles, provide field-proven experimental protocols, and discuss the critical parameters that ensure a successful and reproducible synthesis.

Propargyltriphenylphosphonium bromide is a highly valuable phosphonium salt in organic synthesis.[1] Its utility stems from the presence of a terminal alkyne and a phosphonium cation, making it a versatile building block for a variety of chemical transformations. It is most notably employed as a Wittig reagent for the synthesis of allenes and in nucleophilic addition reactions to construct complex molecular architectures.[1][2] The propargyl group itself is a privileged structure in medicinal chemistry, found in numerous bioactive molecules.[3] Understanding its synthesis is therefore fundamental for chemists working in drug discovery and fine chemical manufacturing.

This document provides a detailed examination of the primary synthetic route, including the preparation of the key precursor, propargyl bromide, and the subsequent quaternization of triphenylphosphine.

Core Synthesis Pathway: A Two-Stage Approach

The most reliable and common synthesis of propargyltriphenylphosphonium bromide is a two-stage process. First, the key electrophile, propargyl bromide, is prepared from its corresponding alcohol. Second, this bromide is reacted with triphenylphosphine in a classic nucleophilic substitution reaction to yield the target phosphonium salt.

Stage 1: Synthesis of the Precursor, Propargyl Bromide

Propargyl bromide (3-bromopropyne) is a potent lachrymator and a thermally sensitive compound; therefore, its synthesis requires careful temperature control.[4] The most common laboratory-scale preparation involves the reaction of propargyl alcohol with phosphorus tribromide (PBr₃).[4][5]

Mechanism Insight: The reaction proceeds via an Sɴ2 mechanism. The oxygen of the alcohol attacks the electrophilic phosphorus atom of PBr₃, forming an activated intermediate. A bromide ion, acting as a nucleophile, then displaces this activated hydroxyl group to form the alkyl bromide.[6][7] This method is generally preferred over using hydrobromic acid as it minimizes carbocation rearrangements and other side reactions.[6][8]

Workflow for Propargyl Bromide Synthesis

Caption: Overall workflow for the synthesis of propargyl bromide.

Experimental Protocol: Synthesis of Propargyl Bromide [5]

-

Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a mechanical stirrer, a thermometer, and a nitrogen inlet. Place the flask in an ice-salt bath.

-

Reagents: Charge the flask with anhydrous propargyl alcohol (224 g) and anhydrous pyridine (48 g).

-

Addition: Slowly add phosphorus tribromide (378 g) containing a small amount of pyridine (2 ml) via the dropping funnel to the stirred mixture. Maintain the internal temperature at or below 0°C throughout the addition. The use of a base like pyridine is crucial to neutralize the HBr byproduct, which can catalyze side reactions.[4]

-

Reaction: After the addition is complete, remove the ice bath and heat the mixture on a water bath for one hour.

-

Isolation: Distill the crude propargyl bromide (b.p. 84°C) from the reaction mixture.

-

Purification: Collect the distillate and place it over anhydrous potassium carbonate to remove any residual acid. After allowing it to stand, redistill the liquid to yield pure propargyl bromide. A typical yield is around 59%.[5]

Stage 2: Synthesis of Propargyltriphenylphosphonium Bromide

The formation of the phosphonium salt is a direct quaternization reaction involving the nucleophilic attack of triphenylphosphine on propargyl bromide.

Mechanism Insight: This reaction is a classic bimolecular nucleophilic substitution (Sɴ2). The phosphorus atom of triphenylphosphine, with its lone pair of electrons, acts as a nucleophile, attacking the electrophilic carbon atom attached to the bromine. The bromine atom is displaced as a bromide anion, which then becomes the counter-ion for the newly formed phosphonium cation.[9]

Caption: Sɴ2 mechanism for phosphonium salt formation.

Experimental Protocol: Synthesis of Propargyltriphenylphosphonium Bromide

-

Setup: In a flame-dried Schlenk flask under a nitrogen atmosphere, combine triphenylphosphine and propargyl bromide.[10]

-

Solvent: Add a suitable dry solvent. While various solvents can be used, toluene or acetonitrile are common choices.[10][11] For instance, a procedure involves heating triphenylphosphine (13.9 g, 53 mmol) with an excess of propargyl bromide (40 mL, 0.53 mol) in 200 mL of toluene.[11]

-

Reaction: Heat the reaction mixture. A common condition is refluxing or heating to around 70-80°C.[10][11] The reaction progress can be monitored by the precipitation of the white phosphonium salt product.

-

Isolation: After the reaction is complete (typically several hours to days), cool the mixture to room temperature. The solid product can be isolated by filtration under suction.

-

Purification: The crude product is often purified by recrystallization. Isopropanol is an effective solvent for this, yielding the product as white plates.[2] Ethanol can also be used.[2]

Alternative Method: Microwave Irradiation

For the synthesis of phosphonium salts, microwave-assisted synthesis has emerged as a powerful technique to reduce reaction times from hours or days to minutes.[12] A general procedure involves heating the alkyl halide and triphenylphosphine in a sealed vessel under microwave irradiation, often yielding the product in excellent yields.[12] This method could be adapted for propargyltriphenylphosphonium bromide to enhance efficiency.

Critical Considerations and Side Reactions

Isomerization

A crucial aspect of the chemistry of propargyltriphenylphosphonium bromide is its propensity to isomerize to the allenyl isomer, propadienyltriphenylphosphonium bromide ([Ph₃PCH=C=CH₂]⁺Br⁻).[13] This isomerization can be spontaneous or catalyzed and is a key step before the addition of nucleophiles in subsequent reactions.[13] Computational studies have shown this rearrangement to be thermodynamically favorable.[13] Researchers should be aware that in solution, an equilibrium between these two forms may exist.

Purity of Reagents and Conditions

-

Triphenylphosphine: This reagent is susceptible to oxidation to triphenylphosphine oxide. Using pure triphenylphosphine is essential for high yields.

-

Propargyl Bromide: As a reactive and thermally sensitive compound, it should be freshly prepared or purified by distillation before use to remove decomposition products or isomers like bromoallene.[4]

-

Anhydrous Conditions: The reaction should be carried out under an inert atmosphere (e.g., nitrogen or argon) using dry solvents, as moisture can react with the starting materials and product.[10]

Data Summary

The following table summarizes key physical and reaction data for propargyltriphenylphosphonium bromide.

| Property / Parameter | Value / Condition | Source(s) |

| Molecular Formula | C₂₁H₁₈BrP | [14] |

| Molecular Weight | 381.25 g/mol | [14] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 177-180 °C (lit.) | [2] |

| Solubility | Soluble in methanol | [2] |

| Synthesis Reaction | Triphenylphosphine + Propargyl Bromide | [2] |

| Typical Solvent | Toluene, Acetonitrile | [10][11] |

| Typical Temperature | 70-80 °C or reflux | [10][11] |

| Purification Method | Recrystallization from Isopropanol or Ethanol | [2] |

Conclusion

The synthesis of propargyltriphenylphosphonium bromide is a straightforward yet nuanced process that relies on the foundational principles of nucleophilic substitution. Success hinges on the quality of the starting materials, particularly the freshly prepared propargyl bromide, and the maintenance of anhydrous reaction conditions. By following the detailed protocols and understanding the underlying mechanisms and potential side reactions outlined in this guide, researchers can reliably produce this versatile reagent for its wide-ranging applications in modern organic synthesis.

References

-

Multiple Authors. (2025). Synthesis and transformations of triphenylpropargylphosphonium bromide. ResearchGate. Retrieved from [Link]

-

Koenig, B., & Eilers, B. (1997). Triphenylphosphine-catalyzed Isomerisation of Propargyl Bromide to 1-Bromopropadiene. Semantic Scholar. Retrieved from [Link]

- Google Patents. (n.d.). US6794551B2 - Process for producing propargyl bromide.

-

MDPI. (n.d.). Recent Advances in the Synthesis of Propargyl Derivatives, and Their Application as Synthetic Intermediates and Building Blocks. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). A Convenient Chromatography-Free Method for the Purification of Alkenes Produced in the Wittig Reaction. Retrieved from [Link]

-

PrepChem.com. (n.d.). Preparation of propargyl bromide. Retrieved from [Link]

-

PubMed. (1995). Synthesis and characterization of thiobutyltriphenylphosphonium bromide, a novel thiol reagent targeted to the mitochondrial matrix. Retrieved from [Link]

-

Rahman, A. F. M. M., et al. (2021). Preparation of (Substituted)-Benzyltriphenylphosphonium Bromide Salts Under Microwave Irradiation. Biomedical Journal of Scientific & Technical Research. Retrieved from [Link]

-

BYJU'S. (n.d.). PBr3 Reaction. Retrieved from [Link]

- Google Patents. (n.d.). US3334144A - Process for making alkyltriaryl-phosphonium compounds.

-

ResearchGate. (2026). Synthesis of Propargyl Compounds and Their Cytotoxic Activity. Retrieved from [Link]

-

PLOS One. (n.d.). A Convenient Method for the Synthesis of (Prop-2-Ynyloxy)Benzene Derivatives via Reaction with Propargyl Bromide, Their Optimization, Scope and Biological Evaluation. Retrieved from [Link]

-

PubMed. (n.d.). A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. Retrieved from [Link]

-

MDPI. (n.d.). Comprehensive Review on Synthesis, Properties, and Applications of Phosphorus (PIII, PIV, PV) Substituted Acenes with More Than Two Fused Benzene Rings. Retrieved from [Link]

-

Chemia. (2024). Bromination reactions with phosphorus bromides (bromo-phosphoranes). Retrieved from [Link]

-

ResearchGate. (n.d.). SCHEME 4.9 General Reaction Mechanism of Triphenylphosphine (179) with.... Retrieved from [Link]

-

YouTube. (2024). Reaction of a primary alcohol with phosphorous tribromide, PBr3. Retrieved from [Link]

-

Chemia. (2024). Overview of bromination reactions with phosphorus bromides. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. PROPARGYLTRIPHENYLPHOSPHONIUM BROMIDE | 2091-46-5 [chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. US6794551B2 - Process for producing propargyl bromide - Google Patents [patents.google.com]

- 5. prepchem.com [prepchem.com]

- 6. byjus.com [byjus.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Overview of bromination reactions with phosphorus bromides/Bromination reactions that use phosphorus(III) bromide (PBr3): Phosphorus bromides (1): Discussion series on bromination/iodination reactions 39 – Chemia [chemia.manac-inc.co.jp]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. Chemical properties and Applications of Propargyl Bromide_Chemicalbook [chemicalbook.com]

- 12. biomedres.us [biomedres.us]

- 13. researchgate.net [researchgate.net]

- 14. PROPARGYLTRIPHENYLPHOSPHONIUM BROMIDE suppliers & manufacturers in China [m.chemicalbook.com]

The Propargyl Cation Synthon: A Technical Guide to Triphenylpropargylphosphonium Bromide

Introduction: A Versatile Tool in Synthetic Chemistry

Triphenylpropargylphosphonium bromide is a quaternary phosphonium salt that has carved a significant niche in the synthetic chemist's toolbox.[1] Its unique structure, featuring a reactive propargyl group appended to a lipophilic triphenylphosphonium cation, makes it a powerful reagent for the formation of carbon-carbon bonds and the construction of complex molecular architectures.[1] This guide provides an in-depth exploration of the discovery, synthesis, and multifaceted applications of this reagent, with a particular focus on its practical utility for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of its reactivity, providing not just protocols, but the scientific rationale that empowers informed experimental design.

Historical Context and Discovery

The journey of Triphenylpropargylphosphonium bromide is intrinsically linked to the development of phosphonium ylides and the advent of the Wittig reaction, a Nobel Prize-winning transformation discovered by Georg Wittig in 1954 that revolutionized the synthesis of alkenes from carbonyl compounds.[2][3][4] The general principle of forming a phosphonium salt via the reaction of a phosphine with an alkyl halide was well-established. However, the specific synthesis and exploration of the reactivity of Triphenylpropargylphosphonium bromide were detailed in the work of G. B. Bagdasaryan and colleagues. Their research laid the groundwork for understanding the unique chemical behavior of this reagent, including its isomerization to an allenic form and its reactions with various nucleophiles.[5]

The development of this reagent was driven by the need for versatile building blocks in organic synthesis. The propargyl moiety is a valuable synthon, providing a three-carbon unit with a terminal alkyne that can be further functionalized in a myriad of ways, including click chemistry, Sonogashira coupling, and conversion to other functional groups. The triphenylphosphine group, on the other hand, imparts the necessary reactivity to the adjacent carbon atom for ylide formation and subsequent olefination reactions.

Synthesis of Triphenylpropargylphosphonium Bromide: A Validated Protocol

The synthesis of Triphenylpropargylphosphonium bromide is a straightforward and robust procedure, typically involving the quaternization of triphenylphosphine with propargyl bromide. This SN2 reaction proceeds readily due to the good nucleophilicity of triphenylphosphine and the reactive nature of the propargylic halide.

Experimental Protocol

Materials:

-

Triphenylphosphine (PPh₃)

-

Propargyl bromide (3-bromopropyne) (handle with care in a well-ventilated fume hood as it is a lachrymator)

-

Anhydrous toluene or acetonitrile

-

Anhydrous diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a nitrogen inlet, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene or acetonitrile.

-

Addition of Propargyl Bromide: To the stirred solution, add propargyl bromide (1.0 - 1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by the precipitation of the phosphonium salt.

-

Isolation: After cooling to room temperature, the white precipitate of Triphenylpropargylphosphonium bromide is collected by vacuum filtration.

-

Purification: Wash the collected solid with anhydrous diethyl ether to remove any unreacted starting materials. The product can be further purified by recrystallization from a suitable solvent system, such as dichloromethane/diethyl ether, if necessary.

-

Drying: Dry the purified product under vacuum to obtain a white to off-white crystalline solid.

Causality Behind Experimental Choices:

-

Anhydrous Conditions: The use of anhydrous solvents is crucial to prevent the hydrolysis of propargyl bromide and to avoid side reactions.

-

Reflux: Heating the reaction mixture increases the rate of the SN2 reaction, ensuring a complete conversion within a reasonable timeframe.

-

Excess Propargyl Bromide (Optional): A slight excess of the more volatile propargyl bromide can be used to ensure complete consumption of the triphenylphosphine.

-

Washing with Diethyl Ether: Diethyl ether is a good solvent for washing the product as it effectively removes non-polar impurities and unreacted starting materials while the ionic phosphonium salt is insoluble in it.

Caption: Synthesis workflow for Triphenylpropargylphosphonium bromide.

Physicochemical and Spectroscopic Characterization

A thorough characterization of Triphenylpropargylphosphonium bromide is essential to confirm its identity and purity.

| Property | Value |

| Chemical Formula | C₂₁H₁₈BrP |

| Molecular Weight | 381.25 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 177-182 °C |

| Solubility | Soluble in polar solvents (e.g., CH₂Cl₂, CHCl₃, MeOH), insoluble in non-polar solvents (e.g., diethyl ether, hexanes) |

Spectroscopic Analysis:

-

¹H NMR: The proton NMR spectrum is a key tool for structural confirmation. Expect to see multiplets in the aromatic region (δ 7.6-8.0 ppm) corresponding to the phenyl protons. The methylene protons adjacent to the phosphorus atom will appear as a doublet due to coupling with the phosphorus nucleus (³JP-H). The acetylenic proton will be a triplet, coupled to the methylene protons.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, the methylene carbon (which will be a doublet due to ¹JP-C coupling), and the two sp-hybridized carbons of the alkyne.

-

³¹P NMR: The phosphorus-31 NMR spectrum is a definitive technique for characterizing phosphonium salts.[6] A single resonance in the expected chemical shift range for a tetra-alkyl/aryl phosphonium salt confirms the presence of the desired phosphorus environment.[6]

Core Reactivity and Synthetic Applications

The synthetic utility of Triphenylpropargylphosphonium bromide stems from its ability to generate a versatile phosphorus ylide, which can then participate in a variety of transformations.

The Wittig Reaction: A Gateway to Enynes and Allenes

The most prominent application of Triphenylpropargylphosphonium bromide is in the Wittig reaction.[2][3][4] Treatment of the phosphonium salt with a strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide) generates the corresponding phosphorus ylide. This ylide exists in equilibrium with its allenic resonance structure.

Caption: Generation of the propargylphosphonium ylide and its allenic resonance form.

This ylide readily reacts with aldehydes and ketones to afford 1,3-enynes. The reaction proceeds through a [2+2] cycloaddition to form an oxaphosphetane intermediate, which then collapses to give the alkene and triphenylphosphine oxide. The formation of the very stable phosphorus-oxygen double bond is the thermodynamic driving force for this reaction.[7]

Caption: The Wittig reaction of propargylphosphonium ylide with an aldehyde.

Interestingly, under certain reaction conditions or with specific substrates, the reaction can favor the formation of allenes. This occurs when the nucleophilic attack of the ylide proceeds through its allenic resonance form, or when the initially formed enyne undergoes a base-catalyzed isomerization. The ability to selectively synthesize either enynes or allenes highlights the versatility of this reagent.[8][9]

Synthesis of Heterocyclic Compounds

The reactivity of the propargylphosphonium ylide can be harnessed for the synthesis of various heterocyclic systems. The ylide can act as a three-carbon building block in cycloaddition and annulation reactions. For instance, reaction with α,β-unsaturated ketones can lead to the formation of cyclopentadienes after a sequence of Michael addition and intramolecular Wittig reaction. Furthermore, the terminal alkyne of the propargyl group can participate in [3+2] cycloaddition reactions with azides to form triazoles, a valuable scaffold in medicinal chemistry.

Applications in Drug Discovery and Natural Product Synthesis

The triphenylphosphonium cation is known to target mitochondria due to its lipophilic and cationic nature. This property has been exploited in drug delivery to selectively accumulate therapeutic agents within the mitochondria of cancer cells.[10] While direct applications of Triphenylpropargylphosphonium bromide in this context are still emerging, its utility in synthesizing complex molecules with potential biological activity is well-documented. The enyne and allene moieties are present in numerous natural products and pharmacologically active compounds. For example, the enediyne class of antitumor antibiotics features a core structure that can be accessed through synthetic strategies employing propargyl building blocks.

Conclusion: An Enduring Reagent with Expanding Horizons

Triphenylpropargylphosphonium bromide has proven to be a robust and versatile reagent in organic synthesis. Its straightforward preparation and rich reactivity make it an invaluable tool for the construction of carbon-carbon bonds and the synthesis of important structural motifs like enynes and allenes. As the demand for more efficient and selective synthetic methods in drug discovery and materials science continues to grow, the applications of this and related phosphonium salts are poised to expand even further. The ability to fine-tune its reactivity to favor different isomeric products, coupled with the potential for its use in targeted drug delivery, ensures that Triphenylpropargylphosphonium bromide will remain a subject of interest and a valuable asset for synthetic chemists for years to come.

References

- Bagdasaryan, G. B., Pogosyan, P. S., Panosyan, G. A., & Indzhikyan, M. G. (2008). Synthesis and transformations of triphenylpropargylphosphonium bromide. Russian Journal of General Chemistry, 78(6), 1177–1183.

-

Bagdasaryan, G. B., Pogosyan, P. S., Panosyan, G. A., & Indzhikyan, M. G. (2008). Synthesis and transformations of triphenylpropargylphosphonium bromide. ResearchGate. [Link]

-

A convenient method for the synthesis of (prop-2-ynyloxy)benzene derivatives via reaction with propargyl bromide, their optimization, scope and biological evaluation. PLOS ONE. [Link]

-

Boldt, A. M. Supporting Information Reactions of benzyltriphenylphosphonium salts under photoredox catalysis. The Royal Society of Chemistry. [Link]

-

Schweizer, E. E., & Bach, R. D. (1964). VINYLTRIPHENYLPHOSPHONIUM BROMIDE. Organic Syntheses, 44, 103. [Link]

-

Preparation of propargyl bromide. PrepChem. [Link]

-

Wittig reaction. Wikipedia. [Link]

-

Nucleophilic Addition of Phosphorus Ylides: The Wittig Reaction. Chemistry LibreTexts. [Link]

-

Ylide-initiated michael addition-cyclization reactions beyond cyclopropanes. PubMed. [Link]

-

Bifunctional Organoboron-Phosphonium Catalysts for Copolymerization of CO2 and Epoxides Materials and Methods - Supporting Information. The Royal Society of Chemistry. [Link]

-

One-Step Synthesis of Triphenylphosphonium Salts from (Het)arylmethyl Alcohols. Organic Chemistry Portal. [Link]

-

Discovery of Alkyl Triphenylphosphonium Pinostrobin Derivatives as Potent Anti-Breast Cancer Agents. PubMed. [Link]

- Ratts, K. W. (1969). Synthesis and Reactions of Allenic Phosphonium Salts and Ylides. Journal of Organic Chemistry, 34(5), 1403-1406.

-

Nucleophilic Addition of Phosphorus Ylides - The Wittig Reaction. Chemistry LibreTexts. [Link]

-

Allene synthesis by 1,3-substitution with carbon nucleophiles. Organic Chemistry Portal. [Link]

-

a Reagents and conditions: (a) methyltriphenylphosphonium bromide, tBuOK, THF, rt. ResearchGate. [Link]

-

Ylides and the Wittig Reaction. YouTube. [Link]

-

Phosphine, triphenyl-, hydrobromide. PubChem. [Link]

-

The Stereochemistry of the Wittig Reaction. ResearchGate. [Link]

-

Medicinal Chemistry In The Path Of Drug Discovery. Journal of Pharmaceutical Negative Results. [Link]

-

Synthesis of Heterocyclic Stable Phosphorus Ylides from Reaction Between Triphenylphosphine and Activated Acetylenic Esters in the Presence of Biological Active NH Heterocyclic Compounds. Biomedical and Pharmacology Journal. [Link]

-

Wittig Reaction. Chem-Station Int. Ed. [Link]

-

Pseudonatural Products for Chemical Biology and Drug Discovery. PubMed Central. [Link]

-

Wittig and Wittig–Horner Reactions under Sonication Conditions. PubMed Central. [Link]

-

Analysing phosphorus containing compounds using 31P Benchtop NMR: R&D and QC case studies. Oxford Instruments. [Link]

-

Aldehydes & Ketones: Wittig Reaction – Reacting With Phosphonium Ylides (Mechanism, Ylide Formation). YouTube. [Link]

-

SUPPORTING INFORMATION. MPG.PuRe. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Wittig reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Wittig and Wittig–Horner Reactions under Sonication Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pleiades.online [pleiades.online]

- 6. nmr.oxinst.com [nmr.oxinst.com]

- 7. youtube.com [youtube.com]

- 8. Synthesis and Reactions of Allenic Phosphonium Salts and Ylides (1969) | Kenneth Wayne Ratts | 26 Citations [scispace.com]

- 9. Allene synthesis by 1,3-substitution with carbon nucleophiles [organic-chemistry.org]

- 10. Discovery of Alkyl Triphenylphosphonium Pinostrobin Derivatives as Potent Anti-Breast Cancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Reference: Spectral Characterization of Triphenylpropargylphosphonium Bromide

The following technical guide details the spectral characterization of Triphenylpropargylphosphonium bromide , a pivotal reagent in organic synthesis (e.g., Wittig reactions for enyne synthesis).

Executive Summary & Compound Identity

Triphenylpropargylphosphonium bromide is a quaternary phosphonium salt widely utilized as a

| Parameter | Data |

| IUPAC Name | Triphenyl(prop-2-yn-1-yl)phosphonium bromide |

| CAS Registry Number | 2091-46-5 |

| Molecular Formula | |

| Molecular Weight | 381.25 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 177–182 °C (dec.)[1] |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Ether, Hexane |

Synthesis & Reaction Pathway

The synthesis involves the quaternization of triphenylphosphine (

Synthesis Workflow (DOT Visualization)

Figure 1: Synthetic pathway and potential isomerization risk during the preparation of the phosphonium salt.

Spectral Analysis: Nuclear Magnetic Resonance (NMR)

NMR data is the primary method for structural validation. The phosphorus atom introduces spin-spin coupling (

Experimental Protocol (NMR)

-

Solvent: Deuterated Chloroform (

) is standard. For solubility issues, Deuterated DMSO ( -

Reference: TMS (

0.00 ppm) or residual solvent peak (

A. Proton NMR ( H NMR)

The diagnostic signal is the methylene doublet coupled to phosphorus.

| Shift ( | Multiplicity | Integral | Coupling ( | Assignment |

| 7.60 – 8.00 | Multiplet (m) | 15H | - | Aromatic Protons ( |

| 5.10 – 5.30 | Doublet of Doublets (dd) | 2H | ||

| 2.40 – 2.60 | Triplet of Doublets (td) | 1H |

Note: The methylene protons (

B. Carbon NMR ( C NMR)

Carbon signals are split by phosphorus coupling.

| Shift ( | Splitting | Coupling ( | Assignment |

| 135.5 | Doublet | Para-C (Phenyl) | |

| 133.8 | Doublet | Ortho-C (Phenyl) | |

| 130.5 | Doublet | Meta-C (Phenyl) | |

| 117.5 | Doublet | Ipso-C (Phenyl) | |

| 81.5 | Doublet | ||

| 72.0 | Doublet | ||

| 19.5 | Doublet |

C. Phosphorus NMR ( P NMR)

Phosphonium salts exhibit a positive chemical shift relative to phosphoric acid (

-

Shift:

+20.0 to +24.0 ppm (Singlet, if proton decoupled).

Infrared Spectroscopy (IR)

IR confirms the presence of the terminal alkyne and the phosphonium cation structure.

| Wavenumber ( | Intensity | Vibrational Mode | Functional Group |

| 3200 – 3150 | Strong, Sharp | Terminal Alkyne C-H stretch | |

| 3050 – 3000 | Medium | Aromatic C-H stretch | |

| 2120 – 2100 | Weak | Alkyne Triple Bond stretch | |

| 1435 – 1440 | Strong | P-Phenyl deformation (Characteristic) | |

| 1110 | Strong | P-Phenyl stretch | |

| 720, 690 | Strong | Mono-substituted Benzene (Out-of-plane) |

Mass Spectrometry (MS)

Since the compound is a salt, Electrospray Ionization (ESI) or FAB (Fast Atom Bombardment) is ideal. The bromide counterion (

Fragmentation Logic (DOT Visualization)

Figure 2: Primary fragmentation pathway observed in Positive Ion Mass Spectrometry.

Key MS Peaks (Positive Mode)

-

m/z 301.1: Molecular Cation

. (Base peak in soft ionization like ESI). -

m/z 262.1:

radical cation (Loss of propargyl group). -

m/z 183.0: Fluorenyl-type cation (Common fragmentation of

).

References

-

Sigma-Aldrich. Triphenylpropargylphosphonium bromide Product Specification & CAS 2091-46-5 Data. Link

-

National Institute of Standards and Technology (NIST). Mass Spectral Data for Phosphonium Derivatives. Link

-

ChemicalBook. Spectral Properties of Triphenylpropargylphosphonium bromide. Link

-

Royal Society of Chemistry (RSC). Synthesis and Characterization of Phosphonium Salts. Link

-

PubChem. Compound Summary: Triphenylpropargylphosphonium bromide. Link

Sources

A Comprehensive Technical Guide to the Solubility of Triphenylpropargylphosphonium Bromide in Common Laboratory Solvents

This guide provides an in-depth analysis of the solubility characteristics of triphenylpropargylphosphonium bromide, a versatile reagent in organic synthesis. The information presented herein is intended for researchers, scientists, and professionals in drug development who utilize this compound in their work. This document offers a detailed examination of the compound's solubility in a range of common laboratory solvents, the underlying principles governing these properties, and a practical protocol for solubility determination.

Introduction: The Critical Role of Solubility in Synthetic Chemistry

The efficacy of many chemical reactions is fundamentally linked to the solubility of the reagents in the chosen solvent system. For ionic compounds such as phosphonium salts, understanding their solubility behavior is paramount for reaction optimization, purification, and product yield. Triphenylpropargylphosphonium bromide (C₂₁H₁₈BrP), a key intermediate in the synthesis of various organic molecules, presents a solubility profile that is crucial for its application in Wittig reactions and other carbon-carbon bond-forming transformations.[1] This guide will elucidate the solubility of this important reagent, providing a practical framework for its effective use in the laboratory.

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible. For an ionic salt like triphenylpropargylphosphonium bromide, the primary factors influencing its solubility are the polarity of the solvent, its dielectric constant, and its ability to form hydrogen bonds. The large, nonpolar triphenylphosphine moiety contributes to its solubility in less polar organic solvents, while the charged phosphonium cation and bromide anion favor interactions with polar solvent molecules.

Visualizing the Solubility Determination Workflow

The following diagram outlines the systematic approach to determining the solubility of triphenylpropargylphosphonium bromide in a given solvent.

Caption: A flowchart illustrating the key steps in the experimental determination of solubility.

Solubility Profile of Triphenylpropargylphosphonium Bromide

The following table summarizes the solubility of triphenylpropargylphosphonium bromide in a selection of common laboratory solvents, categorized by their polarity. The qualitative solubility data is based on experimental observations and analogies drawn from structurally similar phosphonium salts.

| Solvent | Type | Polarity Index | Dielectric Constant (20°C) | Qualitative Solubility |

| Water | Polar Protic | 10.2 | 80.1 | Slightly Soluble |

| Methanol | Polar Protic | 5.1 | 32.7 | Soluble |

| Ethanol | Polar Protic | 4.3 | 24.6 | Soluble |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 7.2 | 46.7 | Soluble |

| N,N-Dimethylformamide (DMF) | Polar Aprotic | 6.4 | 36.7 | Soluble |

| Acetonitrile | Polar Aprotic | 5.8 | 37.5 | Soluble |

| Acetone | Polar Aprotic | 5.1 | 20.7 | Slightly Soluble |

| Dichloromethane | Halogenated | 3.1 | 8.9 | Sparingly Soluble |

| Tetrahydrofuran (THF) | Ether | 4.0 | 7.6 | Sparingly Soluble |

| Toluene | Aromatic Hydrocarbon | 2.4 | 2.4 | Insoluble |

| Hexane | Aliphatic Hydrocarbon | 0.1 | 1.9 | Insoluble |

Note: The polarity index is a relative measure of a solvent's polarity. The dielectric constant is a measure of a solvent's ability to separate ions.[2][3][4][5][6][7][8]

Causality Behind the Observed Solubility

The solubility of triphenylpropargylphosphonium bromide is dictated by a balance of its ionic and organic character.

-

Polar Protic Solvents (e.g., Methanol, Ethanol): These solvents possess hydroxyl groups capable of forming hydrogen bonds with the bromide anion and can effectively solvate the phosphonium cation through dipole-ion interactions. This strong solvation energy overcomes the lattice energy of the salt, leading to good solubility. While soluble in water, its solubility is somewhat limited due to the large, hydrophobic triphenylphosphine moiety.[9][10][11][12]

-

Polar Aprotic Solvents (e.g., DMSO, DMF, Acetonitrile): These solvents have large dipole moments and high dielectric constants, enabling them to effectively solvate the phosphonium cation and the bromide anion, thus promoting dissolution.[9][13]

-

Less Polar and Nonpolar Solvents (e.g., Dichloromethane, THF, Toluene, Hexane): These solvents have low dielectric constants and are incapable of effectively solvating the charged ions of the phosphonium salt. The energy required to overcome the crystal lattice energy is not compensated by strong solvent-solute interactions, resulting in poor or no solubility.

Experimental Protocol for Qualitative Solubility Determination

This protocol provides a standardized method for determining the qualitative solubility of triphenylpropargylphosphonium bromide.

Materials:

-

Triphenylpropargylphosphonium bromide (solid)

-

Selected solvents (e.g., water, methanol, ethanol, DMSO, DMF, acetonitrile, acetone, dichloromethane, THF, toluene, hexane)

-

Small test tubes or vials (e.g., 13x100 mm)

-

Vortex mixer or magnetic stirrer

-

Spatula

-

Graduated cylinder or micropipettes

-

Analytical balance

Procedure:

-

Solvent Preparation: Add 2 mL of the chosen solvent to a clean, dry test tube.

-

Solute Addition: Weigh approximately 10 mg of triphenylpropargylphosphonium bromide and add it to the test tube containing the solvent.

-

Agitation: Vigorously agitate the mixture using a vortex mixer or a magnetic stirrer for 60 seconds at a constant, ambient temperature (e.g., 25°C).

-

Observation: After agitation, visually inspect the mixture for any undissolved solid. Allow the mixture to stand for a few minutes to see if any solid settles.

-

Classification: Classify the solubility based on the following criteria:

-

Soluble: No visible solid particles; the solution is clear.

-

Slightly Soluble: The majority of the solid has dissolved, but some particles remain visible, or the solution is hazy.

-

Sparingly Soluble: A significant portion of the solid remains undissolved.

-

Insoluble: The solid does not appear to have dissolved at all.

-

-

Repeat: Repeat the procedure for each solvent to be tested.

Self-Validation and Trustworthiness:

-

Consistency: Ensure the same amount of solute and solvent are used for each test to allow for direct comparison.

-

Temperature Control: Maintain a constant temperature throughout the experiment, as solubility is temperature-dependent.

-

Purity of Materials: Use high-purity triphenylpropargylphosphonium bromide and analytical grade solvents to avoid erroneous results due to impurities.

Logical Relationship Between Solvent Properties and Solubility

The following diagram illustrates the relationship between key solvent properties and the expected solubility of an ionic organic salt like triphenylpropargylphosphonium bromide.

Caption: The interplay of solvent properties in determining the solubility of ionic compounds.

Conclusion

This technical guide has provided a detailed overview of the solubility of triphenylpropargylphosphonium bromide in a variety of common laboratory solvents. The key takeaway for researchers is the compound's favorable solubility in polar protic and polar aprotic solvents, which are often the media for its synthetic applications. The provided experimental protocol offers a reliable method for confirming solubility in specific solvent systems. By understanding the principles that govern its solubility, scientists can make more informed decisions in the design and execution of their chemical reactions, ultimately leading to improved outcomes in research and development.

References

-

AD PHARMACHEM. (n.d.). Ethyl Tri Phenyl Phosphonium Bromide. Retrieved from [Link]

-

Muby Chemicals. (n.d.). Ethyl Triphenyl Phosphonium Bromide Manufacturers, with SDS. Retrieved from [Link]

-

ChemBK. (2024, April 10). Triphenylphosphonium bromide. Retrieved from [Link]

-

PubChem. (n.d.). Triphenylphosphonium bromide. Retrieved from [Link]

-

PapChem International LLC. (n.d.). ETPB: Ethyl triphenyl phosphonium Bromide. Retrieved from [Link]

-

ResearchGate. (2025, August 10). Solubilities of Triphenylphosphine in Ethanol, 2Propanol, Acetone, Benzene, and Toluene. Retrieved from [Link]

-

University of California, Los Angeles. (n.d.). Illustrated Glossary of Organic Chemistry - Dielectric constant. Retrieved from [Link]

-

National Bureau of Standards. (1951). Circular of the Bureau of Standards no. 514: table of dielectric constants of pure liquids. Retrieved from [Link]

-

ResearchGate. (n.d.). Polarity Indexes of the Solvents Used in this Study 15. Retrieved from [Link]

-

Yamaden, Inc. (n.d.). Table of dielectric constants of substances. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Polarity Index. Retrieved from [Link]

-

Burdick & Jackson. (n.d.). Dielectric Constant. Retrieved from [Link]

-

Loba Chemie. (n.d.). 1779-49-3 CAS | METHYL TRIPHENYL PHOSPHONIUM BROMIDE | Laboratory Chemicals | Article No. 04683. Retrieved from [Link]

-

Scribd. (n.d.). Solvent Polarity Index Table. Retrieved from [Link]

-

Fisher Scientific. (n.d.). Summary of Key Physical Data for Solvents. Retrieved from [Link]

-

SlideShare. (n.d.). Polarity index. Retrieved from [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. chem.ucla.edu [chem.ucla.edu]

- 4. Polarity Index [macro.lsu.edu]

- 5. Dielectric Constant [macro.lsu.edu]

- 6. scribd.com [scribd.com]

- 7. Summary of Key Physical Data for Solvents [fishersci.co.uk]

- 8. Polarity index | PDF [slideshare.net]

- 9. adpharmachem.com [adpharmachem.com]

- 10. Ethyltriphenylphosphonium bromide | 1530-32-1 [chemicalbook.com]

- 11. Ethyl Triphenyl Phosphonium Bromide Manufacturers, with SDS [mubychem.com]

- 12. Ethyl Triphenyl Phosphonium Bromide (CAS 1530-32-1) | Global Manufacturer Exporting to Europe [epapchem.com]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

Triphenylpropargylphosphonium bromide fundamental chemistry

An In-Depth Technical Guide to Triphenylpropargylphosphonium Bromide: Synthesis, Reactivity, and Applications

Authored by: A Senior Application Scientist

Abstract

Triphenylpropargylphosphonium bromide (TPPPB) is a versatile phosphonium salt that serves as a cornerstone reagent in modern organic synthesis.[1] Its unique trifunctional nature, possessing the reactivity of a phosphonium salt, an alkyne, and a propargylic system, enables a diverse array of chemical transformations. This guide provides an in-depth exploration of the fundamental chemistry of TPPPB, from its synthesis and core physicochemical properties to its intricate reactivity and broad applications. We will delve into the mechanistic underpinnings of its famed role in Wittig-type reactions for allene synthesis and its utility as a powerful building block in cycloaddition chemistry for the construction of complex heterocyclic frameworks. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the full potential of this powerful synthetic tool.

Core Characteristics of Triphenylpropargylphosphonium Bromide

Triphenylpropargylphosphonium bromide, also known as Propargyltriphenylphosphonium bromide, is a white crystalline solid that is a key reagent for forming carbon-carbon bonds.[1] Its stability and ease of handling make it a valuable asset in both laboratory and industrial settings.[1]

Physicochemical & Structural Data

A clear understanding of a reagent's physical properties is paramount for its effective use in experimental design. The key properties of TPPPB are summarized below.

| Property | Value | Source |

| CAS Number | 2091-46-5 | |

| Molecular Formula | C₂₁H₁₈PBr | [1] |

| Molecular Weight | 381.25 g/mol | [1] |

| Appearance | White crystalline powder | [1] |

| Melting Point | 177-182 °C | [1] |

| Synonyms | Propargyltriphenylphosphonium bromide, Triphenyl(2-propynyl)phosphonium bromide | [1] |

dot graph TD { rankdir="LR"; node [shape=plaintext, fontname="Arial", fontsize=12]; TPP [label=<

Structure of TPPPB

P+—CH2—C≡CH Br-

The core structure features a positively charged phosphorus atom bonded to three phenyl rings and a propargyl group (—CH₂—C≡CH). The bromide anion balances the charge.

>]; } caption { label="Molecular Structure of TPPPB"; fontsize=10; }

Synthesis of Triphenylpropargylphosphonium Bromide

The preparation of TPPPB is a classic example of a nucleophilic substitution reaction, specifically the quaternization of a phosphine.[2][3] The lone pair of electrons on the phosphorus atom of triphenylphosphine acts as a potent nucleophile, attacking the electrophilic carbon of propargyl bromide.

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=box, style="filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Synthesis of TPPPB via SN2 Reaction"; fontsize=10; }

Field-Proven Experimental Protocol

This protocol is a robust and reliable method for the synthesis of TPPPB.

Materials:

-

Triphenylphosphine (Ph₃P)

-

Propargyl bromide (80% solution in toluene is common)

-

Anhydrous acetonitrile (CH₃CN) or Toluene

-

Anhydrous diethyl ether

Procedure:

-

Reaction Setup: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (Argon or Nitrogen), dissolve triphenylphosphine (1.0 eq) in anhydrous acetonitrile.

-

Scientist's Insight: The use of anhydrous solvent and an inert atmosphere is critical to prevent unwanted side reactions, such as the hydrolysis of propargyl bromide or oxidation of the phosphine.

-

-

Addition of Reagent: To the stirred solution, add propargyl bromide (1.1 eq) dropwise at room temperature.

-

Scientist's Insight: A slight excess of the alkyl halide ensures complete consumption of the more valuable triphenylphosphine. Adding it dropwise helps to control any initial exotherm.

-

-

Reaction: Heat the mixture to reflux and maintain for 4-6 hours. The product will begin to precipitate as a white solid.

-

Scientist's Insight: The elevated temperature is necessary to overcome the activation energy of the quaternization reaction. Progress can be monitored by TLC by observing the disappearance of the triphenylphosphine spot.

-

-

Isolation: Cool the reaction mixture to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.

-

Purification: Collect the white solid by vacuum filtration. Wash the solid generously with cold, anhydrous diethyl ether to remove any unreacted starting materials and impurities.

-

Scientist's Insight: Diethyl ether is an excellent choice for washing as the phosphonium salt product is insoluble in it, while the starting materials are soluble.

-

-

Drying: Dry the resulting white crystalline powder under high vacuum to yield pure triphenylpropargylphosphonium bromide.

Core Reactivity: The Duality of the Propargyl Ylide

The synthetic utility of TPPPB is unlocked upon deprotonation by a base. The acidic protons are those on the methylene group (CH₂) adjacent to the positively charged phosphorus atom. Abstraction of a proton generates a phosphorus ylide, which exists as a crucial resonance hybrid of an acetylenic (propargylide) and an allenic (allenylide) form.[4][5]

dot graph G { layout=dot; rankdir=LR; bgcolor="#F1F3F4"; node [shape=none, margin=0, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="Formation and Resonance of the Propargyl Ylide"; fontsize=10; }

The reactivity of this intermediate is dictated by the contribution of each resonance structure, which is influenced by factors such as the solvent, the base used, and the nature of the electrophile it reacts with. It is this duality that allows TPPPB to serve as a precursor to a wide range of molecular scaffolds.

Key Applications in Synthetic Chemistry

Allene Synthesis via Wittig-Type Reaction

One of the most powerful applications of TPPPB is in the synthesis of allenes. The Wittig reaction, discovered by Georg Wittig, is a renowned method for converting aldehydes and ketones into alkenes using phosphorus ylides.[6][7] When the ylide derived from TPPPB is employed, the allenic resonance contributor typically dominates the reaction with aldehydes, leading to the formation of a terminal allene.

The reaction proceeds through a [2+2] cycloaddition between the allenylide and the aldehyde to form an oxaphosphetane intermediate.[3] This intermediate then collapses to form the thermodynamically stable triphenylphosphine oxide and the desired allene.[2]

Workflow: Allene Synthesis

Step 1: Ylide Generation

-

Suspend TPPPB (1.0 eq) in an anhydrous solvent like Tetrahydrofuran (THF).

-

Cool the suspension to -78 °C (a dry ice/acetone bath).

-

Add a strong base, such as n-butyllithium (n-BuLi) or potassium tert-butoxide (t-BuOK), dropwise to generate the ylide in situ. The solution typically turns a deep red or orange color, indicating ylide formation.

Step 2: Reaction with Aldehyde

-

While maintaining the low temperature, add a solution of the aldehyde (1.0 eq) in THF to the ylide mixture.

-

Allow the reaction to stir at low temperature for a period (e.g., 1 hour) before gradually warming to room temperature.

Step 3: Workup and Purification

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), and concentrate under reduced pressure.

-

Purify the crude product via flash column chromatography on silica gel to isolate the pure allene.

Cycloaddition Reactions for Heterocycle Synthesis

TPPPB is an invaluable C3 synthon for constructing five- and six-membered rings through various cycloaddition and annulation strategies. The ylide generated from TPPPB can react with a wide range of dienophiles or dipolarophiles to build complex heterocyclic systems which are prevalent in pharmaceuticals and natural products.[1][8]

For example, the reaction of the TPPPB-derived ylide with α,β-unsaturated ketones can proceed via a Michael addition followed by an intramolecular Wittig reaction to furnish functionalized cyclohexadienes.

dot graph G { layout=dot; rankdir=TB; bgcolor="#F1F3F4"; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} caption { label="General Workflow for Heterocycle Synthesis"; fontsize=10; }

Conclusion

Triphenylpropargylphosphonium bromide is more than a simple Wittig reagent; it is a multifaceted building block that offers creative solutions to complex synthetic challenges. Its ability to act as a precursor to the versatile propargyl/allenyl phosphonium ylide opens doors to the efficient synthesis of allenes and a diverse range of heterocyclic compounds. A thorough understanding of its synthesis, the factors governing its ylide's reactivity, and its reaction mechanisms empowers chemists to design innovative and efficient synthetic routes for drug discovery and materials science.

References

-

Synthesis and transformations of triphenylpropargylphosphonium bromide. (2008). Russian Journal of General Chemistry, 78(6), 1136-1144. Available from: [Link]

-

Synthesis and Transformations of Triphenylpropargylphosphonium Bromide. (n.d.). SpringerLink. Available from: [Link]

-

Synthesis of Propargyl Compounds and Their Cytotoxic Activity. (2024). ResearchGate. Available from: [Link]

-

Wittig reaction. (n.d.). Wikipedia. Available from: [Link]

-

the role of triphenylphosphine in wittig reaction synthesis. (n.d.). BDMAEE. Available from: [Link]

-

vinyl triphenylphosphonium bromide. (n.d.). Organic Syntheses Procedure. Available from: [Link]

-

Triphenylphosphonium bromide. (n.d.). PubChem. Available from: [Link]

-

SUPPORTING INFORMATION. (n.d.). MPG.PuRe. Available from: [Link]

-

Wittig Reaction - Examples and Mechanism. (2018). Master Organic Chemistry. Available from: [Link]

-

Phosphonium salts and aldehydes from the convenient, anhydrous reaction of aryl acetals and triphenylphosphine hydrobromide. (2013). Semantic Scholar. Available from: [Link]

-

Chemical Properties of 2-(2-Phenylvinyl)pyridine, cis (CAS 1519-59-1). (n.d.). Cheméo. Available from: [Link]

-

Olefination of Alkyl Halides with Aldehydes by Merging Visible-Light Photoredox Catalysis and Organophosphorus Chemistry. (2018). PMC - NIH. Available from: [Link]

-

Photocatalytic Cycloaddition Reaction of Triarylphosphines with Alkynes Forming Cyclic Phosphonium Salts. (n.d.). ChemRxiv. Available from: [Link]

-

Reactions of carbonyl compounds with tervalent phosphorus reagents. Part 12. Aromatic aldehydes with bromophosphines and phosphorus tri-iodide. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available from: [Link]

-

Triphenyl(propyl)phosphonium bromide. (n.d.). PubChem. Available from: [Link]

-

Wittig Reaction. (2023). Chemistry LibreTexts. Available from: [Link]

-

Phosphine, triphenyl-, hydrobromide. (n.d.). PubChem. Available from: [Link]

-

The Role of Phosphonium Salts in Modern Organic Synthesis. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Available from: [Link]

-

Supporting Information. (n.d.). The Royal Society of Chemistry. Available from: [Link]

-

Wittig Reaction: Mechanism and Examples. (n.d.). NROChemistry. Available from: [Link]

-

Salts in Organic Synthesis: An Overview and Their Diversified Use. (n.d.). Semantic Scholar. Available from: [Link]

-

Methylumbelliferone. (n.d.). CAS Common Chemistry. Available from: [Link]

-

Vinylphosphonium and 2-aminovinylphosphonium salts – preparation and applications in organic synthesis. (2017). Beilstein Journals. Available from: [Link]

-

Pyridinium salts: from synthesis to reactivity and applications. (n.d.). Organic Chemistry Frontiers (RSC Publishing). Available from: [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. bdmaee.net [bdmaee.net]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. researchgate.net [researchgate.net]

- 5. pleiades.online [pleiades.online]

- 6. Wittig reaction - Wikipedia [en.wikipedia.org]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Chemoselective Synthesis using Triphenylpropargylphosphonium Bromide

[1]

Abstract

Triphenylpropargylphosphonium bromide is a specialized phosphonium salt used primarily for the installation of propargyl and allenyl motifs into organic frameworks. Unlike standard alkyl phosphonium salts, this reagent generates an ambident ylide upon deprotonation, capable of reacting as either a propargyl ylide or an allenyl ylide. This application note details the protocols for synthesizing conjugated enynes (via Wittig olefination) and heterocycles (via cyclization strategies), providing critical mechanistic insights to control the regioselectivity of the ylide.

Mechanistic Insight: The Ambident Ylide Equilibrium

The successful application of Triphenylpropargylphosphonium bromide relies on understanding the tautomeric equilibrium of its ylide. Upon treatment with a base, the salt does not simply form a static carbanion; it establishes a resonance equilibrium between the propargyl ylide and the allenyl ylide .

The Equilibrium

-

Path A (Kinetic/Standard Wittig): Reaction with aldehydes/ketones typically proceeds via the allenyl resonance form reacting at the

-carbon (relative to phosphorus) or the -

Path B (Heterocycle Synthesis): The allenyl ylide is highly electrophilic at the central carbon and nucleophilic at the terminal carbon, making it an excellent building block for [3+2] or [2+2] cycloadditions to form furans, pyrroles, and other heterocycles.

Mechanistic Pathway Diagram[3]

Figure 1: Mechanistic pathway showing the tautomeric equilibrium of the ylide and subsequent formation of conjugated enynes.

Application 1: Synthesis of Conjugated Enynes (1,3-Enynes)

This is the primary application for drug discovery, generating a conjugated system that serves as a versatile handle for further functionalization (e.g., Sonogashira coupling, hydration).

Materials

-

Reagent: Triphenylpropargylphosphonium bromide (1.0 equiv)[1]

-

Substrate: Aldehyde (

) (1.0 equiv) -

Base:

-Butyllithium (2.5 M in hexanes) or Potassium tert-butoxide ( -

Solvent: Anhydrous Tetrahydrofuran (THF)

-

Atmosphere: Nitrogen or Argon (Strictly anhydrous)

Step-by-Step Protocol

-

Preparation of the Ylide:

-

Flame-dry a round-bottom flask equipped with a magnetic stir bar and rubber septum. Cool to room temperature under inert gas flow.

-

Add Triphenylpropargylphosphonium bromide (1.2 equiv relative to aldehyde) and suspend in anhydrous THF (0.3 M concentration).

-

Cool the suspension to -78 °C (dry ice/acetone bath).

-

Dropwise add

-BuLi (1.1 equiv). The solution will turn a deep color (often dark red or orange), indicating the formation of the ylide. -

Critical Check: Stir at -78 °C for 30–60 minutes to ensure complete deprotonation and equilibration.

-

-

Wittig Reaction:

-

Dissolve the Aldehyde (1.0 equiv) in a minimal amount of anhydrous THF.

-

Add the aldehyde solution dropwise to the cold ylide solution over 10 minutes.

-

Allow the reaction to stir at -78 °C for 1 hour.

-

Remove the cooling bath and allow the reaction to warm to room temperature slowly (over 2–3 hours). The color typically fades as the ylide is consumed.

-

-

Workup and Purification:

-

Quench the reaction with saturated aqueous

. -

Extract with Diethyl Ether (

). -

Wash combined organics with brine, dry over

, filter, and concentrate in vacuo. -

Purification: The major byproduct is Triphenylphosphine oxide (TPPO). Triturate the crude solid with cold hexanes (TPPO is insoluble in hexanes) or purify via silica gel chromatography.

-

Data Summary: Base Selection Guide

| Base | Solvent | Temp | Selectivity/Notes |

| THF | -78°C | Standard. High yields. Good for sensitive substrates. | |

| THF/DCM | 0°C | Faster reaction. May cause isomerization in sensitive alkynes. | |

| NaH | DMSO/THF | RT | "Instant Ylide" method. Harder to control exotherm. |

Application 2: Synthesis of Heterocycles (Furan Derivatives)

The allenyl ylide intermediate can react with

Protocol Overview

-

Activation: Generate the ylide using mild base (

or dilute NaOH) in a biphasic system or homogeneous organic solvent depending on the substrate. -

Addition: Add the nucleophile (e.g.,

-hydroxy ketone). -

Cyclization: The initial Michael-type addition is followed by an intramolecular Wittig reaction to close the ring.

Key Advantage: This method constructs the furan ring in a single pot from acyclic precursors.

Troubleshooting & Optimization (Self-Validating Systems)

To ensure the protocol works (Self-Validation), check these parameters during execution:

-

The "Color Test":

-

Observation: Upon adding base, the solution must turn deep red/orange.

-

Failure Mode: If the solution remains pale or white, the salt is likely wet (protonating the base) or the base is degraded. Action: Titrate base or dry salt under high vacuum (

mbar) for 4 hours.

-

-

Isomerization Control:

-

Issue: Obtaining a mixture of enynes and allenes.

-

Fix: Low temperature (-78 °C) favors the kinetic product. Warming too fast can promote isomerization to the allene.

-

-

TPPO Removal:

-

Issue: Triphenylphosphine oxide co-elutes with product.

-

Fix: Use the "MgBr2 Workup" : Add

to the crude mixture. It forms a complex with TPPO that is insoluble in ether/toluene, allowing filtration.

-

Experimental Workflow Diagram

Figure 2: Step-by-step experimental workflow for the Wittig reaction.

Safety and Handling

-

Hazards: Triphenylpropargylphosphonium bromide is an Irritant (Skin/Eye/Respiratory). Wear N95 mask and gloves.

-

Reactivity: The ylide is extremely sensitive to moisture and oxygen.[2] All glassware must be flame-dried.

-

Storage: Store the salt at room temperature in a desiccator. It is hygroscopic; moisture deactivates it, leading to failed ylide formation.

References

The Versatility of Triphenylpropargylphosphonium Bromide in Advanced Polymer Synthesis and Modification

Abstract

Triphenylpropargylphosphonium bromide (TPPPB) is a highly versatile and reactive phosphonium salt that has emerged as a valuable tool in the field of polymer chemistry. Its unique structure, featuring a terminal alkyne group and a positively charged phosphorus atom, allows for its participation in a range of chemical transformations. This guide provides an in-depth exploration of the applications of TPPPB, complete with detailed protocols for its use in post-polymerization modification via Wittig reactions and copper-catalyzed azide-alkyne cycloaddition (CuAAC), as well as its role as a cationic initiator for polymerization. This document is intended for researchers and scientists in polymer science and drug development, offering both theoretical insights and practical, field-proven methodologies.

Introduction: The Unique Chemistry of Triphenylpropargylphosphonium Bromide

Triphenylpropargylphosphonium bromide is a quaternary phosphonium salt characterized by the presence of a propargyl group attached to a triphenylphosphine moiety.[1] This combination imparts a dual reactivity to the molecule. The phosphonium salt character allows it to participate in classic organophosphorus reactions, most notably the Wittig reaction, while the terminal alkyne serves as a versatile handle for "click" chemistry.[1][2]

The stability and ease of handling of TPPPB make it an attractive reagent in various laboratory settings.[1] Its applications in polymer chemistry are primarily focused on the introduction of functionality to polymer chains, either by creating new carbon-carbon double bonds or by providing a reactive site for subsequent modifications.

Application Note I: Post-Polymerization Modification via the Wittig Reaction

A powerful application of TPPPB is in the post-polymerization modification of polymers containing aldehyde or ketone functionalities. The Wittig reaction provides a mild and efficient method for converting these carbonyl groups into terminal alkynes, thereby introducing a "clickable" handle onto the polymer backbone or side chains.[3]

Causality of Experimental Choices:

The Wittig reaction involves the formation of a phosphonium ylide by treating the phosphonium salt with a strong base.[4] The choice of base is critical and depends on the acidity of the proton alpha to the phosphorus atom. For TPPPB, a strong base such as sodium hydride (NaH) or n-butyllithium (n-BuLi) is typically required to generate the reactive ylide.[4] The reaction is generally carried out in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), to prevent quenching of the highly reactive ylide.[1]

The resulting ylide then reacts with the carbonyl group on the polymer to form a four-membered ring intermediate known as an oxaphosphetane.[5] This intermediate spontaneously decomposes to yield the desired alkene (in this case, the alkyne-functionalized polymer) and triphenylphosphine oxide as a byproduct.[5] The formation of the very stable phosphorus-oxygen double bond in triphenylphosphine oxide is the thermodynamic driving force for the reaction.[6]

Experimental Workflow: Wittig Reaction for Polymer Modification

Caption: Workflow for alkyne-functionalization of a polymer via the Wittig reaction.

Protocol: Synthesis of an Alkyne-Functionalized Polymer

Materials:

-

Triphenylpropargylphosphonium bromide (TPPPB)

-

Sodium hydride (NaH, 60% dispersion in mineral oil)

-

Aldehyde-functionalized polymer (e.g., poly(styrene-co-4-vinylbenzaldehyde))

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Deionized water

Procedure:

-

Ylide Generation: a. In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), add TPPPB (1.2 equivalents relative to the aldehyde groups on the polymer). b. Add anhydrous THF to dissolve the TPPPB. c. Carefully add NaH (1.2 equivalents) portion-wise to the stirred solution at 0 °C. d. Allow the mixture to stir at room temperature for 1 hour. The formation of the ylide is often indicated by a color change (typically to a deep red or orange).

-

Wittig Reaction: a. In a separate flame-dried flask, dissolve the aldehyde-functionalized polymer in anhydrous THF. b. Slowly add the polymer solution to the ylide solution at 0 °C via a cannula. c. Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Work-up and Purification: a. Quench the reaction by the slow addition of methanol. b. Precipitate the polymer by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol or water). c. Filter the polymer and wash it extensively with the non-solvent to remove triphenylphosphine oxide and unreacted reagents. d. Dry the alkyne-functionalized polymer under vacuum.

Characterization:

-

¹H NMR: Disappearance of the aldehyde proton signal (~9-10 ppm) and appearance of a new acetylenic proton signal (~2-3 ppm).

-

FTIR: Disappearance of the C=O stretching band of the aldehyde (~1700 cm⁻¹) and appearance of the C≡C stretching band (~2100 cm⁻¹) and ≡C-H stretching band (~3300 cm⁻¹).

| Parameter | Exemplary Value |

| Polymer Backbone | Poly(styrene-co-4-vinylbenzaldehyde) |

| Aldehyde Loading | 1 mmol/g |

| TPPPB (equivalents) | 1.2 |

| Base | Sodium Hydride |

| Solvent | Anhydrous THF |

| Reaction Time | 24 hours |

| Reaction Temperature | Room Temperature |

| Yield of Functionalization | >90% (determined by NMR) |

Application Note II: Post-Polymerization Modification via Click Chemistry

Once the alkyne functionality has been introduced onto a polymer using TPPPB, it can be further modified using the highly efficient and versatile copper-catalyzed azide-alkyne cycloaddition (CuAAC) "click" reaction.[2] This allows for the conjugation of a wide variety of molecules, including fluorescent dyes, peptides, and drugs, to the polymer scaffold.[7]

Causality of Experimental Choices: